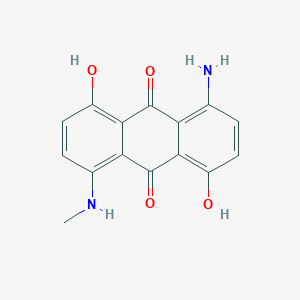

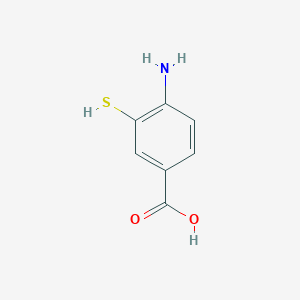

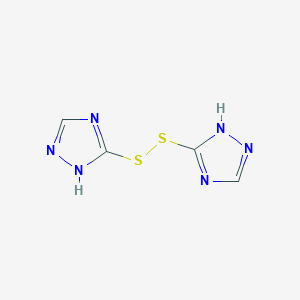

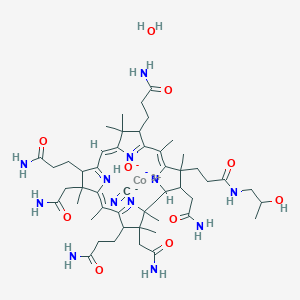

![molecular formula C9H11NO4S B083595 4-[(乙氨基)磺酰基]苯甲酸 CAS No. 10252-64-9](/img/structure/B83595.png)

4-[(乙氨基)磺酰基]苯甲酸

描述

Synthesis Analysis

The synthesis of sulfonyl-bridged oligo(benzoic acid)s, including structures similar to 4-[(Ethylamino)sulfonyl]benzoic acid, involves palladium-catalyzed methoxycarbonylation followed by hydrolysis and oxidation processes. This method showcases the compound's ability to form complex structures, such as supramolecular zig-zag chains, through hydrogen bonding, indicating its versatile reactivity and potential for constructing intricate molecular assemblies (Morohashi et al., 2014).

Molecular Structure Analysis

X-ray crystallography has been pivotal in understanding the molecular structure of related compounds, revealing detailed insights into their spatial arrangements and bonding patterns. For instance, the crystal structure analysis of 4,4'-bipyridine and 4-(sulfonylglycine)benzoic acid complexes demonstrates the role of hydrogen bonding and weak interactions in stabilizing the molecular structure, highlighting the importance of sulfonyl and carboxyl groups in forming supramolecular architectures (Yu & Li, 2008).

Chemical Reactions and Properties

Chemical reactions involving 4-[(Ethylamino)sulfonyl]benzoic acid derivatives, such as the copper-mediated ortho C-H sulfonylation, underscore the compound's reactivity towards forming sulfone moieties with high regioselectivity. This reactivity opens avenues for synthesizing various aryl sulfones, illustrating the compound's versatility in chemical transformations (Liu et al., 2015).

Physical Properties Analysis

The physical properties of 4-[(Ethylamino)sulfonyl]benzoic acid and its derivatives, such as solubility and extraction performance, can be deduced from the extraction behaviors of related oligo(benzoic acid)s. Their extractability towards lanthanoid ions and moderate selectivity for certain metals suggest specific interactions that are influenced by the structural characteristics of the sulfonyl and carboxyl groups (Morohashi et al., 2014).

Chemical Properties Analysis

The chemical properties, such as the reactivity of 4-[(Ethylamino)sulfonyl]benzoic acid derivatives towards inhibiting certain enzymes or interacting with metal ions, offer insights into the compound's potential for diverse applications. For example, benzamide-4-sulfonamides derived from 4-sulfamoyl benzoic acid exhibit potent inhibitory action against human carbonic anhydrase enzymes, highlighting the compound's utility in designing enzyme inhibitors (Abdoli et al., 2018).

科学研究应用

碳酸酐酶抑制

研究了一系列由磺酰基苯甲酸衍生的包含磺酰胺基团的苯甲酰胺对碳酸酐酶 (CA) 同工型的抑制作用。这些化合物对人 (h) 同工型 hCA II、VII 和 IX 表现出有效的抑制活性,处于低纳摩尔或亚纳摩尔范围内,而 hCA I 的敏感性稍低。这使苯甲酰胺-4-磺酰胺成为 CA 抑制的有希望的候选者,这是治疗青光眼和水肿等疾病的关键方面 (Abdoli et al., 2018).

磺酰胺和磺酸盐衍生物的合成

研究重点介绍了在绿色条件下合成磺酰胺和磺酸羧酸衍生物的简单、高效且环保的方法。这种方法利用磺酰氯作为起始原料,产生了高纯度和高产率的产品。合成过程涉及 4-(甲苯磺酰氧)苯甲酸和 4-((4-甲苯基)磺酰胺)苯甲酸与 2-吗啉基乙胺-1 反应,突出了这些方法在开发具有显着生物学应用的衍生物方面的潜力 (Almarhoon et al., 2019).

邻位 C-H 磺酰化

苯甲酸衍生物与亚硫酸钠的铜介导直接邻位 C-H 键磺酰化展示了一种以优异的区域选择性和良好的产率获得各种芳基砜的方法。该技术利用 8-氨基喹啉部分作为双齿导向基团,展示了功能化苯甲酸衍生物的新途径 (Liu et al., 2015).

RXR 选择性激动剂开发

合成了贝沙罗替尼的磺酸类似物并评估了其选择性视黄酸 X 受体 (RXR) 激动剂。该研究评估了这些化合物结合 RXR 的能力及其抑制皮肤 T 细胞淋巴瘤 (CTCL) 细胞增殖的潜力,表明与已知治疗方法相比,这些类似物可以提供具有增强生物选择性和效力的治疗益处 (Heck et al., 2016).

与膜系统的相互作用

苯甲酸和苯甲酸盐与模型膜系统之间的相互作用被表征,以了解这些简单的芳香酸如何与膜成分相互作用。与苯甲酸盐相比,发现苯甲酸更深入地渗透到膜/水界面,提供了对苯甲酸抗菌活性的见解,并为研究相关化合物的细菌摄取奠定了基础 (Peters et al., 2016).

安全和危害

未来方向

属性

IUPAC Name |

4-(ethylsulfamoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c1-2-10-15(13,14)8-5-3-7(4-6-8)9(11)12/h3-6,10H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKSHUBLFLCCPLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10346385 | |

| Record name | 4-[(Ethylamino)sulfonyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(Ethylamino)sulfonyl]benzoic acid | |

CAS RN |

10252-64-9 | |

| Record name | 4-[(Ethylamino)sulfonyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10252-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(Ethylamino)sulfonyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B83513.png)